molecular formula C23H30Cl2N8O4 B606763 Copanlisib hydrochloride

Copanlisib hydrochloride

カタログ番号: B606763
分子量: 553.4 g/mol
InChIキー: KWVVOPDWPMORCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コパニリシブ塩酸塩は、特にアルファおよびデルタアイソフォームを標的とする、ホスファチジルイノシトール3キナーゼ(PI3K)の強力な阻害剤です。 これは主に、少なくとも2種類の全身療法を受けた大人の再発性濾胞性リンパ腫の治療に使用されます この化合物は、アリコパという商品名で販売されており、静脈内投与されます .

2. 製法

合成経路と反応条件: コパニリシブ塩酸塩の合成は、既知の原料である2-アミノ-3-メトキシル-4-(3-モルホリン-4-プロポキシ)シアノフェニルから始まるいくつかの重要なステップを伴います。 このプロセスには、ヘテロサイクリック化、アミド化、および置換環化反応が含まれます 製法は効率的、経済的、環境に優しいように設計されており、工業生産に適しています .

工業生産方法: コパニリシブ塩酸塩の工業生産は、大規模製造に最適化された同様の合成経路に従います。 このプロセスは、厳しい品質管理基準に従い、最終製品の高い収率と純度を保証します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Copanlisib Hydrochloride involves several key steps, starting from the known raw material 2-amino-3-methoxyl-4-(3-morpholine-4-propoxy)cyanophenyl. The process includes heterocyclization, amidation, and substitution-cyclization reactions . The preparation method is designed to be efficient, economical, and environmentally friendly, making it suitable for industrial production .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, with optimizations for large-scale manufacturing. The process ensures high yield and purity of the final product, adhering to stringent quality control standards .

化学反応の分析

反応の種類: コパニリシブ塩酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: 酸素の付加または水素の除去を伴います。

    還元: 水素の付加または酸素の除去を伴います。

    置換: 1つの原子または原子団を別の原子または原子団に置き換えることを伴います。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

    置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化誘導体を生成する可能性があります .

4. 科学研究への応用

コパニリシブ塩酸塩は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Clinical Applications

1.1 Indications and Efficacy

Copanlisib is primarily indicated for adult patients with relapsed follicular lymphoma who have undergone at least two prior systemic therapies. The drug received accelerated approval based on a pivotal clinical trial that demonstrated an objective response rate of 58.7% among 104 patients with follicular lymphoma, with a median duration of response lasting approximately 12 months .

1.2 Safety Profile

The safety profile of copanlisib has been evaluated in multiple studies, revealing manageable adverse effects. Common side effects include hyperglycemia, diarrhea, fatigue, and hypertension . A comprehensive safety assessment involved 244 patients treated with copanlisib monotherapy, highlighting that while there are significant risks associated with its use, they can be mitigated through careful monitoring and management .

Research Applications

3.1 Preclinical Studies

Research has shown that copanlisib is effective against HER2-positive breast cancer cells that have developed resistance to traditional HER2 inhibitors like trastuzumab and lapatinib. Preclinical studies indicate that copanlisib may enhance the efficacy of these treatments when used in combination .

3.2 Ongoing Clinical Trials

Several clinical trials are currently investigating the efficacy of copanlisib in other types of cancers:

  • Endometrial Cancer : Phase II trials are assessing copanlisib's effectiveness.
  • Diffuse Large B-cell Lymphoma : Trials are exploring its use alone or in combination with other agents.
  • Cholangiocarcinoma : Investigations into its therapeutic potential are underway.
  • Combination Therapies : Studies are evaluating copanlisib combined with rituximab for indolent non-Hodgkin lymphoma .

Patient Outcomes

A phase II study reported high response rates and durable responses among patients treated with copanlisib for relapsed/refractory indolent non-Hodgkin lymphoma. This study emphasized the potential of copanlisib to provide meaningful clinical benefits to patients who have limited treatment options .

Comparative Effectiveness

In comparative studies, copanlisib has shown superior efficacy compared to other treatments for follicular lymphoma, particularly in patients who have failed multiple lines of therapy. The ongoing evaluation of its long-term benefits and safety continues to be a focus of research efforts .

Data Summary Table

Application AreaDescription
Primary IndicationRelapsed follicular lymphoma
Objective Response Rate58.7% among treated patients
Common Adverse EffectsHyperglycemia, diarrhea, fatigue, hypertension
Ongoing TrialsEndometrial cancer, diffuse large B-cell lymphoma, cholangiocarcinoma
MechanismInhibition of the phosphoinositide 3-kinase pathway

作用機序

コパニリシブ塩酸塩は、PI3K酵素、特にアルファおよびデルタアイソフォームを阻害することにより効果を発揮します。 この阻害は、細胞の生存と増殖に不可欠なPI3K/AKT/mTORシグナル伝達経路を阻害します この経路を遮断することにより、コパニリシブ塩酸塩はアポトーシスを誘導し、悪性B細胞株の増殖を阻害します .

類似の化合物:

    イデラリシブ: デルタアイソフォームを主に標的とする別のPI3K阻害剤。

    デュベリシブ: PI3Kのデルタおよびガンマアイソフォームの両方を阻害します。

    アルペリシブ: PI3Kのアルファアイソフォームを選択的に阻害します。

比較: コパニリシブ塩酸塩は、PI3Kのアルファおよびデルタアイソフォームの両方を二重に阻害する点でユニークであり、これは再発性濾胞性リンパ腫の治療における有効性に貢献しています 経口投与されるイデラリシブとデュベリシブとは異なり、コパニリシブ塩酸塩は静脈内投与され、異なる薬物動態プロファイルを備えています .

類似化合物との比較

生物活性

Copanlisib hydrochloride, marketed under the brand name Aliqopa , is a selective phosphatidylinositol 3-kinase (PI3K) inhibitor primarily used for treating relapsed follicular lymphoma (FL) in adults who have undergone at least two prior systemic therapies. The drug has garnered attention due to its unique mechanism of action and clinical efficacy, particularly in hematological malignancies.

Copanlisib exerts its effects by inhibiting the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival. It has preferential activity against the PI3K-α and PI3K-δ isoforms, which are often overexpressed in malignant B-cells. This inhibition leads to:

  • Induction of apoptosis in tumor cells.
  • Suppression of tumor cell proliferation.
  • Potential enhancement of anti-tumor immune responses.

Pharmacokinetics

The pharmacokinetic profile of copanlisib demonstrates a half-life of approximately 39.1 hours , with significant protein binding (84.2%) and metabolism primarily via CYP3A4/5. The drug is excreted predominantly through feces (64%) and urine (22%) .

Pharmacokinetic Parameter Value
Half-life39.1 hours
Protein Binding84.2%
MetabolismCYP3A4/5 (90%)
ExcretionFeces (64%), Urine (22%)

Clinical Efficacy

The efficacy of copanlisib was primarily established through a pivotal Phase II clinical trial involving 104 patients with relapsed FL. Key findings include:

  • Overall Response Rate (ORR) : 58.7%, with a complete response rate of 14.4% and partial response rate of 44.2%.
  • Median Duration of Response : Approximately 12 months .
  • The safety profile was deemed manageable, with common adverse reactions including hyperglycemia, diarrhea, and neutropenia .

Case Studies

A notable case study published in Cancer Science evaluated the safety and antitumor activity of copanlisib in Japanese patients with advanced or refractory solid tumors. The study reported similar pharmacokinetic exposure to that observed in non-Japanese populations, reinforcing the drug's consistent efficacy across diverse demographics .

Adverse Effects

While copanlisib is effective, it is associated with several adverse effects:

  • Common Side Effects : Hyperglycemia, diarrhea, fatigue, hypertension, leukopenia, neutropenia, nausea.
  • Serious Risks : Infections, pneumonitis, severe skin reactions.
  • The management of these side effects is critical for patient safety during treatment .

Ongoing Research and Future Directions

Current research includes several Phase III trials investigating copanlisib's efficacy in combination therapies for various non-Hodgkin lymphomas and solid tumors. Notably:

  • Trials are assessing copanlisib combined with rituximab for indolent NHL.
  • Studies are also exploring its use alongside other agents like olaparib and nivolumab to enhance therapeutic outcomes .

特性

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOPDWPMORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027642
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402152-13-9
Record name Copanlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copanlisib hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。